N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N8/c16-15(17,18)10-7-11(21-9-20-10)19-8-14-23-22-12-3-4-13(24-26(12)14)25-5-1-2-6-25/h3-4,7,9H,1-2,5-6,8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWQMYPNQEUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC4=NC=NC(=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine (CAS Number: 2034517-49-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects on various kinases and cytotoxicity against cancer cell lines.
The compound has the following chemical properties:
- Molecular Formula: C15H15F3N8
- Molecular Weight: 364.33 g/mol
- Structural Features: The compound features a pyrrolidine moiety linked to a triazolo-pyridazine scaffold, which is known for its biological activity.
1. Inhibitory Activity Against c-Met Kinase
Recent studies have evaluated the inhibitory potential of triazolo-pyridazine derivatives against c-Met kinase, a target implicated in various cancers. In vitro assays demonstrated that compounds related to this compound exhibited significant inhibition of c-Met kinase activity. For instance, one derivative showed an IC50 value of , comparable to Foretinib (IC50 = ) .
2. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound were assessed using the MTT assay on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated moderate to high cytotoxicity:
- A549: IC50 =
- MCF-7: IC50 =
- HeLa: IC50 =
These values suggest that the compound has a potent effect on these cancer cell lines and may induce apoptosis .
The mechanism by which this compound exerts its effects appears to involve the induction of late apoptosis and cell cycle arrest in the G0/G1 phase in A549 cells. This was evidenced by flow cytometry analyses and acridine orange staining assays .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other known inhibitors:
| Compound Name | Target Kinase | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | c-Met | 0.090 | |
| Foretinib | c-Met | 0.019 | |
| Compound 12e | c-Met | 0.090 |
Case Studies
In a study focused on the design and synthesis of triazolo-pyridazine derivatives, several compounds were synthesized and tested for their biological activities. Among these derivatives, those structurally similar to this compound demonstrated promising results in inhibiting tumor growth in xenograft models .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit potential anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the triazole ring enhances the bioactivity and selectivity of these compounds against various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to disrupt fungal cell wall synthesis and have shown efficacy against a range of bacterial strains. This suggests that N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine could serve as a lead compound for developing new antibiotics or antifungal agents .
Neurological Research
CNS Activity
The presence of the pyrrolidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that this compound may modulate serotonin receptors, thus warranting further investigation into its neuropharmacological effects .
Chemical Biology
Biochemical Probes
Due to its unique structural features, this compound can be utilized as a biochemical probe to study enzyme interactions and signaling pathways within cells. The trifluoromethyl group contributes to its lipophilicity and may enhance membrane permeability, making it suitable for cellular uptake studies .
Structure-Activity Relationship (SAR) Studies
Optimization of Drug Candidates
The diverse functional groups present in this compound allow for extensive SAR studies. By modifying the substituents on the triazole or pyrimidine rings, researchers can systematically evaluate the impact on biological activity and optimize the pharmacological profile of this compound .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Target Compound
- Core : [1,2,4]Triazolo[4,3-b]pyridazine linked to pyrimidin-4-amine.
- Key Substituents :
- Pyrrolidin-1-yl at triazolopyridazine position 6.
- Trifluoromethyl at pyrimidine position 6.
Analog 1: N-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine ()
- Core : Similar triazolopyridazine-pyrimidine scaffold.
- Differences :
- Azetidine ring replaces the methyl-pyrrolidine linkage.
- Methyl group on triazolopyridazine instead of pyrrolidine.
- Implications : The azetidine’s smaller ring size may reduce steric hindrance but limit solubility compared to pyrrolidine .
Analog 2: N-[[4-(1-Methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine ()
- Core : Pyrimidine linked to imidazopyridine instead of triazolopyridazine.
- Shared Features : Pyrrolidin-1-ylpropoxy side chain.
- Propoxy spacer may enhance solubility but increase metabolic instability .
Substituent Effects
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
